

An In-depth Technical Guide to 4-Bromo-2phenylpent-4-enenitrile

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Compound of Interest

Compound Name: 4-Bromo-2-phenylpent-4-enenitrile

Cat. No.: B159394

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a proposed synthesis of **4-Bromo-2-phenylpent-4-enenitrile** (CAS No: 137040-93-8). This document is intended for an audience with a technical background in organic chemistry and drug development.

Molecular Structure and Chemical Identity

4-Bromo-2-phenylpent-4-enenitrile is a halogenated nitrile possessing a stereocenter at the carbon adjacent to the phenyl and nitrile groups. The presence of a vinyl bromide moiety suggests its potential as a versatile intermediate in organic synthesis, particularly in crosscoupling reactions.

The canonical SMILES representation of the molecule is C=C(CC(C#N)C1=CC=CC=C1)Br.[1] Its IUPAC name is **4-bromo-2-phenylpent-4-enenitrile**.[2][3]

Table 1: Chemical Identity of 4-Bromo-2-phenylpent-4-enenitrile



| Identifier | Value |
|-------------------|--------------------------------------|
| IUPAC Name | 4-bromo-2-phenylpent-4-enenitrile[3] |
| CAS Number | 137040-93-8[1][2][3] |
| Molecular Formula | C11H10BrN[1][2] |
| Canonical SMILES | C=C(CC(C#N)C1=CC=CC=C1)Br[1][3] |

Physicochemical Properties

The physicochemical properties of **4-Bromo-2-phenylpent-4-enenitrile** have been primarily determined through computational methods. These properties are crucial for understanding its behavior in various solvents and its potential for further chemical modifications.

Table 2: Computed Physicochemical Properties of 4-Bromo-2-phenylpent-4-enenitrile

| Property | Value |
|--|-----------------------------|
| Molecular Weight | 236.11 g/mol [2][3] |
| Boiling Point (at 760 mmHg) | 304.8 °C[1] |
| Density | 1.357 g/cm ³ [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.2[1][3] |
| Flash Point | 138.2 °C[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Rotatable Bond Count | 3[1] |

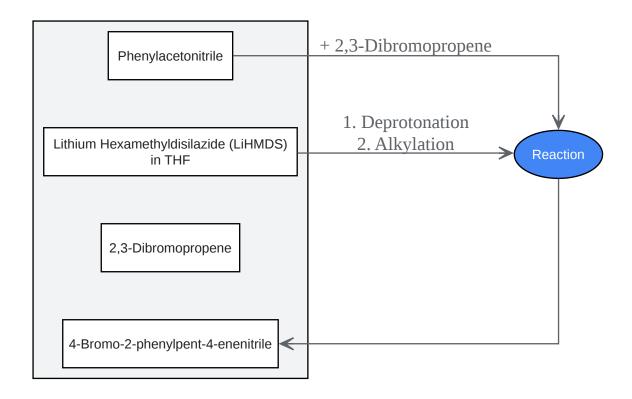
Proposed Synthesis Protocol

While a detailed, peer-reviewed experimental protocol for the synthesis of **4-Bromo-2- phenylpent-4-enenitrile** is not readily available in the public domain, a plausible synthetic



route can be proposed based on the alkylation of phenylacetonitrile. The following protocol is a detailed interpretation of this likely synthetic pathway.

Reaction Scheme:



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Proposed Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

Objective: To synthesize **4-Bromo-2-phenylpent-4-enenitrile** via the alkylation of phenylacetonitrile with 2,3-dibromopropene.

Materials:

- Phenylacetonitrile
- 2,3-Dibromopropene
- Lithium Hexamethyldisilazide (LiHMDS) solution in THF (e.g., 1.0 M)
- Anhydrous Tetrahydrofuran (THF)



- Saturated aqueous ammonium chloride (NH₄Cl) solution
- · Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
- Inert atmosphere setup (e.g., nitrogen or argon)
- Magnetic stirrer and heating mantle/cooling bath
- Rotary evaporator

Procedure:

- Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
- Initial Reagents: Under an inert atmosphere, charge the flask with anhydrous THF and phenylacetonitrile (1.0 equivalent).
- Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add the LiHMDS solution (1.05 equivalents) via the dropping funnel while maintaining the temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete deprotonation of the phenylacetonitrile.
- Alkylation: In the dropping funnel, prepare a solution of 2,3-dibromopropene (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
 After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
- Quenching: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).



- Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Purification: Filter off the drying agent and concentrate the organic phase under reduced
 pressure using a rotary evaporator. The crude product can be purified by column
 chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and
 ethyl acetate) to yield the pure 4-Bromo-2-phenylpent-4-enenitrile.

Spectroscopic and Biological Data

As of the date of this publication, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **4-Bromo-2-phenylpent-4-enenitrile** are not available in the public scientific literature.

Furthermore, no studies detailing the biological activity, pharmacological profile, or involvement in any signaling pathways of **4-Bromo-2-phenylpent-4-enenitrile** have been found in the public domain. The potential applications of this molecule in drug development and life sciences remain to be explored.

Safety Information

A comprehensive, experimentally verified safety profile for **4-Bromo-2-phenylpent-4-enenitrile** is not available.[4] As with any halogenated organic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.[4]

Conclusion

4-Bromo-2-phenylpent-4-enenitrile is a molecule with potential for synthetic applications due to its functional groups. This guide has provided a summary of its known properties and a detailed, plausible protocol for its synthesis. The lack of experimental spectroscopic and biological data highlights an opportunity for further research to fully characterize this compound and explore its potential in various scientific and industrial fields, including drug discovery and materials science.



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